Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-
Description
Chemical Structure and Function Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- (referred to as Org 24598 in lithium salt form) is a substituted sarcosine derivative with the molecular formula C₁₉H₂₀F₃NO₂ (lithium salt: C₁₇H₁₈F₃NO·Li) . Its structure features a glycine backbone modified by a methyl group, a phenyl ring, and a 4-(trifluoromethyl)phenoxypropyl chain. This compound acts as a glycine transporter 1 (GlyT1) inhibitor, enhancing synaptic glycine levels to modulate NMDA receptor activity, making it relevant in neurological and psychiatric disorders .
Pharmacological Relevance Org 24598 has been studied in preclinical models for its effects on cognitive function and reversal learning, with effective doses ranging from 0.3–1.0 mg/kg in rodent studies .
Properties
IUPAC Name |
2-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWQAWBTWNPFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434722 | |
| Record name | Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372198-80-6 | |
| Record name | Org 24461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372198806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
A foundational method involves reacting (±)-N-methyl-3-hydroxy-3-phenylpropylamine with 1-chloro-4-(trifluoromethyl)benzene in dimethylsulfoxide (DMSO) using potassium or sodium hydroxide as a base. This one-pot process eliminates the need for anhydrous conditions, simplifying industrial-scale production.
Key Steps and Conditions
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 87–88% |
| Purity (HPLC) | >98% |
| Reaction Time | 10–20 hours |
This method achieves high yields by leveraging DMSO’s polar aprotic nature, which stabilizes the alkoxide intermediate and facilitates nucleophilic aromatic substitution. The use of hydrated bases reduces explosion risks compared to alkali metals.
Mitsunobu Reaction Followed by Reductive Amination
Synthetic Pathway
An alternative route begins with benzaldehyde, proceeding through allylmagnesium bromide addition, Mitsunobu etherification, ozonolysis, and reductive amination:
- Allylation : Benzaldehyde + allylmagnesium bromide → 1-phenyl-3-buten-1-ol.
- Etherification : Mitsunobu reaction with 4-trifluoromethylphenol → 4-phenyl-4-(p-trifluoromethylphenoxy)butene.
- Ozonolysis : Cleavage to 3-phenyl-3-(p-trifluoromethylphenoxy)propanal.
- Reductive Amination : Reaction with methylamine and NaCNBH₃ → racemic amine.
Critical Optimization
Yield Comparison
| Step | Yield (%) |
|---|---|
| Allylation | 92 |
| Etherification | 85 |
| Ozonolysis | 78 |
| Reductive Amination | 82 |
This pathway offers modularity for introducing stereocenters but requires handling hazardous reagents like OsO₄.
Cyanogen Bromide-Based Alkylation
Historical Context
Early methods used cyanogen bromide to alkylate N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, followed by hydrolysis. Although obsolete due to cyanogen’s toxicity, this approach highlights the compound’s derivatization potential.
Reaction Scheme
Limitations
Stereoselective Synthesis of (R)-Enantiomer
Chiral Resolution
Org 24598’s (R)-enantiomer is synthesized using (R)-N-methyl-3-hydroxy-3-phenylpropylamine. Key steps mirror Method 1 but employ chiral starting materials.
Optical Purity
| Parameter | Value |
|---|---|
| Enantiomeric Excess (ee) | >99% |
| Chiral Column | CHIRALPAK® AD-H |
Applications
The (R)-enantiomer exhibits superior GlyT1 inhibition (IC₅₀ = 0.2 nM) compared to the (S)-form.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Alkaline Hydroxide | High yield, low cost | Racemic product | Industrial |
| Mitsunobu/Reduction | Stereochemical control | Multi-step, hazardous | Lab-scale |
| Cyanogen Bromide | Historical relevance | Toxic reagents | Obsolete |
| Chiral Resolution | High enantiopurity | Expensive starting materials | Pilot-scale |
Industrial-Scale Recommendations
For racemic synthesis, Method 1 is optimal due to its simplicity and high yield. For enantiopure Org 24598, coupling Method 4 with chiral chromatography ensures >99% ee. Future directions include biocatalytic approaches to enhance stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Glycine derivatives have been widely studied for their potential therapeutic effects. The compound has shown promise in:
-
Antidepressant Activity : Similar compounds have been associated with serotonin uptake inhibition, which is crucial for developing antidepressants. For instance, (S)-fluoxetine, an enantiomer related to this compound, is known for its role as an antidepressant .
Compound Activity (S)-Fluoxetine Antidepressant Glycine Derivative Potential serotonin modulator
Anticancer Research
Research indicates that glycine derivatives can exhibit anticancer properties. A study on related compounds demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7 .
- Case Study : A series of methyl derivatives were synthesized and tested for their anticancer activity, revealing IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells.
Antimicrobial Properties
The introduction of fluorinated groups in glycine derivatives can enhance their antimicrobial activity. Compounds with similar structures have shown effectiveness against various microbial strains.
| Microorganism | Activity Level |
|---|---|
| Mycobacterium smegmatis | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
This suggests that glycine derivatives could be explored as potential antimicrobial agents.
Analytical Chemistry
The compound's unique structure allows for its use in environmental monitoring. Its stability and reactivity make it suitable for developing analytical methods to detect pollutants in water sources, particularly those related to fluorinated compounds.
Toxicology Studies
Research into the toxicity profiles of similar compounds is ongoing, focusing on their environmental impact and potential health risks associated with exposure. Studies are crucial for understanding the implications of using such compounds in consumer products and industrial applications.
Mechanism of Action
The compound exerts its effects by inhibiting the glycine transporter type 1 (GlyT1). This inhibition increases the synaptic concentration of glycine, which acts as a co-agonist at the NMDA receptor. Enhanced NMDA receptor activity is believed to contribute to the therapeutic effects observed in conditions like schizophrenia .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Substituted Sarcosine Derivatives (GlyT1 Inhibitors)
Org 24598 vs. NFPS [(R)-N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]-sarcosine]
- Structural Differences: NFPS replaces the 4-(trifluoromethyl)phenoxy group in Org 24598 with a biphenyl-4-fluorophenoxy moiety.
Org 24598 vs. (R)-NPTS [(R)-N[3-phenyl-3-(4'-(4-toluoyl)phenoxy)propyl]sarcosine]
- Structural Differences : (R)-NPTS introduces a toluoyl (methylbenzoyl) group instead of the trifluoromethyl substituent.
- Functional Impact : The toluoyl group enhances lipophilicity, improving blood-brain barrier penetration. However, this modification reduces selectivity for GlyT1 over GlyT2 compared to Org 24598 .
Non-Sarcosine GlyT1 Inhibitors
Org 24598 vs. SSR504734 [2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide]
- Structural Differences : SSR504734 is a benzamide derivative lacking the glycine backbone, with a piperidine and chloro-trifluoromethylphenyl group.
- Functional Impact: SSR504734 targets a distinct allosteric site on GlyT1, offering non-competitive inhibition and reduced off-target effects compared to sarcosine derivatives .
Fluoxetine and Analogous Structures
Org 24598 vs. Fluoxetine [Methyl({3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl})amine]
- Structural Similarities: Both share the 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl backbone (Fig. 1).
- Used clinically for depression (doses: 20–80 mg/day) . Org 24598: Lacks SSRI activity; its lithium salt formulation enhances solubility for preclinical use .
- Key Distinction: Minor structural variations (e.g., glycine vs. amine backbone) dictate divergent therapeutic targets .
Carbamate and Amide Derivatives
Org 24598 vs. Ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate
- Structural Differences: Replaces the glycine moiety with a carbamate group (C₂₀H₂₂F₃NO₃) .
- Functional Impact : The carbamate derivative acts as a prodrug, requiring metabolic activation to release the active compound. This reduces immediate bioavailability compared to Org 24598 .
Org 24598 vs. N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)acetamide
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | Molecular Formula | Target | IC₅₀ (nM) | Key Feature(s) |
|---|---|---|---|---|
| Org 24598 (Lithium Salt) | C₁₇H₁₈F₃NO·Li | GlyT1 | ~100 | Reversible inhibitor |
| NFPS | C₂₄H₂₃FNO₃ | GlyT1 | ~10 | Irreversible, high toxicity |
| SSR504734 | C₂₀H₂₀ClF₃N₂O | GlyT1 | ~50 | Non-competitive, allosteric |
| Fluoxetine | C₁₇H₁₈F₃NO | SERT | N/A | SSRI, no GlyT1 activity |
| Ethyl Carbamate Derivative | C₂₀H₂₂F₃NO₃ | Prodrug | N/A | Requires metabolic activation |
Table 2: Clinical and Preclinical Data
| Compound | Dose Range | Applications | Limitations |
|---|---|---|---|
| Org 24598 | 0.3–1.0 mg/kg (i.p) | Cognitive enhancement (rodent models) | Limited human data |
| Fluoxetine | 20–80 mg/day (oral) | Depression, OCD | Serotonergic side effects |
| SSR504734 | 10–30 mg/kg (oral) | Schizophrenia models | No Phase III trials |
Biological Activity
Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- (commonly referred to as the compound ) is a chemical compound with potential biological activity primarily associated with its interaction with glycine transporters and NMDA receptors. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₉H₂₀F₃NO₃
- Molecular Weight : 367.14 g/mol
- IUPAC Name : N-methyl-N-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]glycine
The primary mechanism of action for this compound involves its role as a glycine transporter type 1 (GlyT1) inhibitor . GlyT1 is responsible for the reuptake of glycine in the synaptic cleft, and inhibiting this transporter can lead to increased levels of glycine in the synapse, thereby enhancing NMDA receptor (NMDAR) activity.
NMDA Receptor Interaction
Glycine acts as a coagonist at NMDA receptors, which are critical for synaptic plasticity and memory function. The compound's inhibition of GlyT1 may enhance synaptic glycine concentrations, leading to potentiated NMDAR-mediated neurotransmission. This effect has been demonstrated in various studies where GlyT1 inhibitors have shown promise in treating conditions associated with NMDA receptor hypofunction, such as schizophrenia and depression .
In Vitro Studies
- GlyT1 Inhibition : The compound demonstrated significant inhibition of glycine reuptake in vitro, leading to increased synaptic glycine levels. This was evidenced by enhanced long-term potentiation (LTP) in hippocampal slices when treated with the compound .
- NMDAR Potentiation : Studies indicated that the compound could potentiate NMDAR function by increasing glycine availability, which is crucial for receptor activation. This was observed through electrophysiological recordings showing enhanced synaptic responses following treatment with the compound .
In Vivo Studies
- Behavioral Effects : In DBA/2J mice, administration of the compound resulted in increased prepulse inhibition (PPI), a measure often used to assess sensory gating and cognitive function. This effect suggests potential applications in treating disorders characterized by impaired sensory processing .
- C-Fos Immunoreactivity : The compound induced c-Fos expression patterns similar to those seen with atypical antipsychotics, indicating its potential antipsychotic-like effects through modulation of glutamatergic transmission .
Case Studies
Several studies have explored the therapeutic implications of GlyT1 inhibitors like this compound:
- A study demonstrated that selective GlyT1 inhibition could enhance cognitive functions in animal models of schizophrenia without inducing hyperlocomotion, a common side effect of many antipsychotic drugs .
- Another investigation highlighted its potential role in enhancing neuroprotection during ischemic events by modulating excitatory neurotransmission through increased glycine availability at NMDARs .
Table 1: Summary of Biological Activity
Table 2: Comparison with Other GlyT1 Inhibitors
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
